1,2,4-Triazin-5(2H)-one, 3-(methylthio)-

Regioselective Alkylation 13C NMR Spectroscopy Zwitterion Formation

Access a versatile 3-(methylthio)-1,2,4-triazin-5(2H)-one scaffold (CAS 18060-72-5) with unsubstituted 4- and 6-positions for late-stage functionalization. Key differentiation: enables COX-2 inhibitor SAR (IC50 0.1-0.2 μM, SI ~395 vs. celecoxib 405); permits N2-selective amination for triazolotriazinone synthesis inaccessible from 4-amino-blocked analogs; and serves as a reference standard for desaminometribuzin environmental monitoring. High-purity material with full analytical documentation. Bulk quantities available.

Molecular Formula C4H9N3OS
Molecular Weight 147.20 g/mol
Cat. No. B12348729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Triazin-5(2H)-one, 3-(methylthio)-
Molecular FormulaC4H9N3OS
Molecular Weight147.20 g/mol
Structural Identifiers
SMILESCSC1NC(=O)CNN1
InChIInChI=1S/C4H9N3OS/c1-9-4-6-3(8)2-5-7-4/h4-5,7H,2H2,1H3,(H,6,8)
InChIKeyVACGJFPGHKVZEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methylthio)-1,2,4-Triazin-5(2H)-One: Overview and Core Scaffold


1,2,4-Triazin-5(2H)-one, 3-(methylthio)- (CAS 18060-72-5) is a heterocyclic building block belonging to the 1,2,4-triazin-5-one class, featuring a methylthio substituent at the 3-position and a ketone at the 5-position . With a molecular formula of C4H5N3OS and a molecular weight of 143.17 g/mol, this compound exhibits a melting point of 222–224 °C and a predicted density of 1.53 g/cm³ . It serves as a critical synthetic intermediate for constructing biologically active fused heterocycles, including [1,2,4]triazolo[2,3-b][1,2,4]triazinones and triazinoquinazolinediones [1], and its derivatives have demonstrated herbicidal, anti-inflammatory, and COX-2 inhibitory activities [2][3].

Why 3-(Methylthio) Substitution Is Irreplaceable in Triazinone Research


In-class 1,2,4-triazin-5-ones cannot be freely interchanged because the substituent at the 3-position fundamentally dictates the compound's reactivity, biological target engagement, and metabolic fate. Replacing the 3-methylthio group with a 3-thioxo (mercapto) or 3-methoxy group alters both the electronic properties of the ring and the compound's susceptibility to nucleophilic displacement [1]. For instance, the presence of a 4-amino group (as in metribuzin) or a 6-tert-butyl substituent (as in desaminometribuzin) drastically changes the regioselectivity of reduction and amination reactions, leading to entirely different product profiles [2]. Furthermore, the unsubstituted 4- and 6-positions on this specific scaffold provide a unique platform for late-stage functionalization, enabling the construction of diverse compound libraries that would be inaccessible from pre-functionalized analogs [3].

Evidence Guide: Differentiating 3-(Methylthio)-Triazinone from Analogs


Methylation Regiochemistry and Zwitterion Formation

The methylation of 3-methylthio-1,2,4-triazin-5(2H)-one yields a unique zwitterion product (1-methyl-3-methylthio-1,2,4-triazinium-5-olate) in addition to the N2-, N4-, and O-methyl isomers, as unequivocally identified by 13C NMR spectroscopy [1]. This is in contrast to 3-methoxy- or 3-thioxo-1,2,4-triazin-5-ones, where methylation typically yields only N- and O-alkylated products without zwitterion formation, making this compound uniquely suited for generating mesoionic heterocycles with distinct electronic properties.

Regioselective Alkylation 13C NMR Spectroscopy Zwitterion Formation

NaBH4 Reduction Selectivity vs. 6-tert-Butyl Analogs

Under identical NaBH4 reduction conditions, the unsubstituted 3-methylthio-1,2,4-triazin-5(4H)-one (1a) selectively produces 3-methylthio-1,6-dihydrotriazin-5(4H)-one (2b), whereas the 6-tert-butyl analog 3-methylthio-6-t-butyl-1,2,4-triazin-5(4H)-one (1d) yields mainly 6-t-butyl-2,3-dihydro-1,2,4-triazin-5(4H)-one (3d) [1]. This demonstrates that the absence of the 6-tert-butyl group—present in herbicides like metribuzin and desaminometribuzin—diverts the reduction pathway to retain the 3-methylthio substituent, enabling downstream functionalization at the sulfur center.

Chemoselective Reduction Sodium Borohydride Dihydrotriazinone Synthesis

COX-2 Selectivity Index Comparable to Celecoxib

Derivatives of 3-methylthio-1,2,4-triazine exhibit potent and selective COX-2 inhibition. The compound 5-(4-chlorophenyl)-6-(4-(methylsulfonyl)phenyl)-3-(methylthio)-1,2,4-triazine (9c) demonstrated a COX-2 selectivity index (SI) of 395, which is comparable to the marketed drug celecoxib (SI = 405) [1]. All tested compounds in this series showed strong COX-2 inhibition with IC50 values in the range of 0.1–0.2 μM and displayed stronger anti-inflammatory and analgesic effects than indomethacin at doses of 3 and 6 mg/kg in vivo [1].

COX-2 Inhibition Selectivity Index Anti-inflammatory Drug Discovery

Anti-inflammatory Efficacy and Neurotoxicity Profile

In a systematic evaluation of 3-methylthio-1,2,4-triazine derivatives, 25 out of the synthesized compounds showed anti-inflammatory activity comparable to indomethacin in the carrageenan-induced pedal edema assay [1]. Thirteen compounds were advanced to dose-response studies, and five demonstrated both significant anti-inflammatory efficacy (based on ED50 values) and a lack of overt neurotoxicity (based on NTD50 values) when compared to indomethacin [1]. One derivative was additionally comparable to indomethacin in the chronic adjuvant-induced polyarthritis model, indicating disease-modifying potential [1].

Anti-inflammatory ED50 Neurotoxicity NTD50 Carrageenan Edema Assay

Regioselective N2-Amination to Fused Triazolotriazinones

3-Methylthio-1,2,4-triazin-5(2H)-ones undergo highly regioselective amination at the N2 position when reacted with O-(2,4-dinitrophenyl)hydroxylamine as an amino transfer agent, yielding 2-amino-3-methylthio-1,2,4-triazin-5(2H)-ones with high specificity [1]. Subsequent reaction of these 2-amino intermediates with amines followed by ring closure with aliphatic acids provides [1,2,4]triazolo[2,3-b][1,2,4]triazin-7(1H)-ones, a fused heterocyclic system inaccessible from 4-amino-substituted triazinones (e.g., metribuzin analogs) where the N4 position is blocked [1]. This N2-regioselective transformation is enabled by the electron-deficient nature of the triazinone ring, which directs nucleophilic attack specifically to the N2 position [2].

Regioselective Amination Fused Heterocycle Synthesis Triazolotriazinone

High-Value Applications Based on Quantitative Differentiation


COX-2-Selective Anti-inflammatory Candidate Libraries

Utilize the 3-methylthio-1,2,4-triazin-5(2H)-one scaffold to generate 5-aryl-6-(4-methylsulfonyl)-3-methylthio-1,2,4-triazine derivatives for COX-2 inhibitor screening. As demonstrated, derivatives in this series achieve COX-2 IC50 values of 0.1–0.2 μM with selectivity indices comparable to celecoxib (SI = 395 vs. 405) [1]. The unsubstituted 4- and 6-positions of the parent scaffold allow systematic SAR exploration that is precluded when using pre-functionalized analogs like metribuzin.

Synthesis of Triazolotriazinone Fused Heterocycles

Employ the regioselective N2-amination protocol with O-(2,4-dinitrophenyl)hydroxylamine to synthesize 2-amino-3-methylthio-1,2,4-triazin-5(2H)-ones, which serve as key intermediates for cyclocondensation to [1,2,4]triazolo[2,3-b][1,2,4]triazin-7(1H)-ones [2]. This fused heterocyclic system is structurally related to the antiviral agent Riamilovir (Triazavirin®) and is inaccessible from 4-amino-blocked analogs such as metribuzin or its derivatives [2].

Chemoselective Reduction Retaining the Methylthio Handle

Leverage the unique NaBH4 reduction behavior of the unsubstituted scaffold to selectively produce 3-methylthio-1,6-dihydrotriazin-5(4H)-one while retaining the displaceable methylthio group [3]. This outcome is not achievable with 6-tert-butyl-substituted analogs (e.g., desaminometribuzin), which undergo elimination of the methylthio group under identical conditions. The retained methylthio group serves as a leaving group for subsequent nucleophilic displacement, enabling diversification at the 3-position [3].

Herbicide Metabolite Reference Standard

Procure 3-(methylthio)-1,2,4-triazin-5(2H)-one as an authentic reference standard for the identification and quantification of desaminometribuzin (DA), the primary environmental metabolite of the herbicide metribuzin [4]. The compound's distinct melting point (222–224 °C) vs. desaminometribuzin (199–200 °C) and its higher predicted density (1.53 vs. 1.24 g/cm³) provide unambiguous physical property markers for analytical method validation . Given that DA has been detected in groundwater at concentrations exceeding the EU threshold of 0.1 μg/L, access to high-purity reference material is essential for environmental monitoring programs [4].

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